1-(3-Isopropyl-4-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

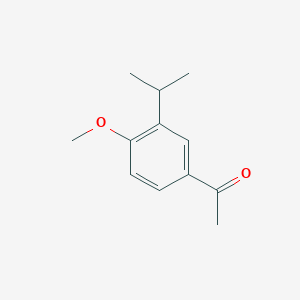

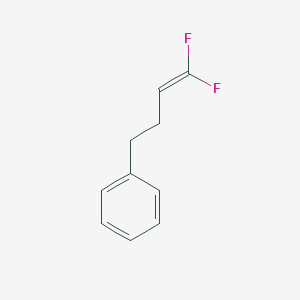

1-(3-Isopropyl-4-methoxyphenyl)ethanone is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone involves the reaction of o-isopropylanisole with aluminum (III) chloride in dichloromethane under an inert atmosphere . This is followed by the addition of acetyl chloride and further reaction for 2 hours under reflux .Molecular Structure Analysis

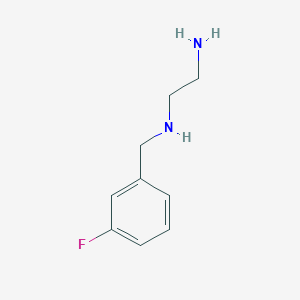

The molecular structure of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is represented by the SMILES notation: CC©C1=C(C=CC(=C1)C(=O)C)OC . This indicates the presence of an isopropyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone group.Physical And Chemical Properties Analysis

1-(3-Isopropyl-4-methoxyphenyl)ethanone is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a derivative of dehydroabietic acid, which includes a component structurally related to 1-(3-Isopropyl-4-methoxyphenyl)ethanone, was analyzed to understand its configuration and molecular interactions. The study highlighted the compound's cyclohexane rings exhibiting trans-ring junctions and their chair and half-chair conformations, showcasing the compound's structural complexity and its potential in crystallography (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

Synthesis of Heterocycles

Research on the condensation reactions involving derivatives of 1-(3-Isopropyl-4-methoxyphenyl)ethanone has led to the development of novel heterocyclic compounds. This includes the synthesis of isoflavones and various diaryl-substituted heterocycles, demonstrating the chemical's versatility in organic synthesis and its potential application in the development of pharmaceuticals and materials science (V. Moskvina, S. Shilin, Volodymir P. Khilya, 2015).

Solid-Liquid Phase Equilibrium Studies

The compound's derivatives have been studied in the context of solid-liquid phase equilibrium to understand the solubility and crystallization behaviors of related compounds in various solvents. Such research is crucial for the pharmaceutical industry, where solubility and crystallization affect drug formulation and efficacy (Rongrong Li, Yanxian Jin, Xiaoqiang Wang, Shiyun Zhan, Yuwei Zhu, Mengmeng Zheng, Jia Zhao, Deman Han, 2019).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of compounds synthesized from 1-(3-Isopropyl-4-methoxyphenyl)ethanone derivatives. These investigations are foundational for the development of new antimicrobial agents, highlighting the potential of such compounds in medical and pharmaceutical applications (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).

Lignin Depolymerization

Research into the degradation of lignin to aromatic compounds using derivatives related to 1-(3-Isopropyl-4-methoxyphenyl)ethanone in isopropanol under microwave-assisted heating has been conducted. This highlights the compound's utility in the field of sustainable chemistry and materials science, offering pathways to converting lignin into valuable chemical products (Qian Liu, Pengfei Li, Nana Liu, D. Shen, 2017).

properties

IUPAC Name |

1-(4-methoxy-3-propan-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-7-10(9(3)13)5-6-12(11)14-4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPUYRMXTCGGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)